molecular formula C18H22N2O2 B6619215 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 878453-67-9

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B6619215
CAS No.: 878453-67-9
M. Wt: 298.4 g/mol
InChI Key: CBTDUFUTGMDPQJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[44]nonane-1,3-dione is a complex organic compound characterized by its spiro and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione can be approached through several synthetic routes. One common method involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with (3,4-dihydro-2(1H)-isoquinolinyl)methyl chloride under basic conditions. The reaction typically employs a polar aprotic solvent such as dimethylformamide, with a base like sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This approach allows for better control over reaction conditions and improves yield and purity. The process involves the same reagents but optimizes temperature, pressure, and flow rates to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The isoquinoline ring can undergo oxidation to form various derivatives.

  • Reduction: : Reduction reactions typically target the carbonyl group in the spiro compound.

  • Substitution: : Both the isoquinoline and spiro components can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

  • Oxidation: : Yields isoquinolone derivatives.

  • Reduction: : Produces reduced forms of the spiro compound.

  • Substitution: : Results in halogenated or alkylated derivatives.

Scientific Research Applications

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is of interest in several research areas:

  • Chemistry: : As a building block for more complex organic synthesis and material science applications.

  • Biology: : Investigated for its potential bioactivity, including antitumor and antimicrobial properties.

  • Medicine: : Explored as a lead compound in drug development due to its unique structural features.

Mechanism of Action

The compound's biological effects are primarily mediated through its interaction with specific molecular targets. It is believed to interact with certain enzymes or receptors, modulating their activity and affecting cellular processes. The isoquinoline moiety often plays a key role in binding interactions, while the spiro structure contributes to the compound's overall stability and bioavailability.

Comparison with Similar Compounds

Unique Features

  • The combination of spiro and isoquinoline structures is relatively rare, providing distinctive chemical reactivity and biological activity.

  • Enhanced stability and bioavailability compared to other similar compounds.

Similar Compounds

  • 2-azaspiro[4.4]nonane-1,3-dione: : Lacks the isoquinoline moiety.

  • 3,4-Dihydro-2(1H)-isoquinolinyl derivatives: : Do not contain the spiro structure.

Each of these related compounds offers unique properties, but the presence of both the spiro and isoquinoline components in 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4

There you have it! A deep dive into the fascinating world of this complex compound. Anything else that piques your curiosity?

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-16-11-18(8-3-4-9-18)17(22)20(16)13-19-10-7-14-5-1-2-6-15(14)12-19/h1-2,5-6H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTDUFUTGMDPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143452
Record name 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878453-67-9
Record name 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878453-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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